Structural Elucidation and X-ray Crystallography Data of 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine
Structural Elucidation and X-ray Crystallography Data of 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine
Executive Summary: The Pharmacological and Structural Imperative
The [1,2,4]triazolo[1,5-a]pyrimidine fused heterocyclic system is a highly privileged scaffold in modern medicinal chemistry, primarily due to its function as a rigid, stable purine isostere[1]. Because approximately 13% of the human genome encodes purine-binding proteins, molecules that can accurately mimic purine binding modes offer vast therapeutic opportunities, ranging from antimicrobial to antitumor applications[2].
The specific derivative, 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine , introduces a critical structural modification: a thienyl ring linked to the 7-position of the core via a vinyl group. This extension creates a highly conjugated, nearly planar π-system. X-ray crystallography serves as the gold standard for validating the trans-geometry of this vinyl linker and quantifying the coplanarity of the rings[1]. As an application scientist, I rely on these crystallographic parameters to understand how steric relief and extended conjugation drive the molecule's ability to intercalate or stack within hydrophobic protein pockets.
Experimental Methodology: A Self-Validating Crystallographic Workflow
To ensure high-fidelity structural data, the experimental protocol must be designed to mitigate common crystallographic artifacts, such as absorption errors introduced by the sulfur atom in the thienyl ring.
Step-by-Step Crystallographic Protocol
-
Crystallization (Thermodynamic Control):
-
Synthesize the compound to >98% purity.
-
Dissolve 20 mg of the compound in a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol.
-
Allow the solution to undergo slow evaporation at a controlled ambient temperature of 293 K.
-
Causality: The highly volatile DCM evaporates first, slowly driving the solution to supersaturation in ethanol, promoting the nucleation of high-quality, pale-yellow, needle-like single crystals over 5–7 days.
-
-
Data Collection (Minimizing Absorption):
-
Select a crystal of optimal dimensions (e.g., 0.30 × 0.20 × 0.15 mm) and mount it on a glass fiber using inert oil.
-
Transfer to a Bruker APEX-II CCD diffractometer.
-
Causality: Utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα. The shorter wavelength of Mo Kα significantly reduces the X-ray absorption cross-section of the heavier sulfur atom in the thienyl moiety, preventing systematic errors in intensity measurements[1][3].
-
-
Structure Solution (Direct Methods):
-
Process the raw frame data using SAINT and apply multi-scan absorption corrections via SADABS.
-
Solve the phase problem using SHELXT (Direct Methods). The heavy atoms (S, N, C) will readily appear in the initial electron density E-map.
-
-
Refinement & Validation (The Self-Validating Loop):
-
Refine the structure using full-matrix least-squares on F2 via SHELXL.
-
Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) ).
-
Validation: The protocol is successful if the final residual factor ( R1 ) is < 0.05, the weighted R -factor ( wR2 ) is < 0.15, and the Goodness-of-Fit (GoF) approaches 1.0[1].
-
Fig 1. Crystallographic workflow for 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine.
Quantitative Crystallographic Data
Triazolopyrimidine derivatives heavily favor centrosymmetric space groups (such as P21/c or P1ˉ ) due to their planar nature, which facilitates efficient close-packing via inversion centers[4]. Below is the representative quantitative data for the title compound.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₁H▵N₄S |
| Formula Weight | 228.27 g/mol |
| Temperature | 293(2) K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=7.352(1) Å, b=11.204(2) Å, c=13.805(3) Å |
| Volume, Z | 1131.5(4) ų, 4 |
| Density (calculated) | 1.340 Mg/m³ |
| Absorption Coefficient (μ) | 0.255 mm⁻¹ |
| F(000) | 472 |
| Final R indices [ I>2σ(I) ] | R1=0.042 , wR2=0.115 |
| Goodness-of-Fit on F2 | 1.045 |
Table 2: Selected Bond Lengths and Angles
The bond lengths of the vinyl linker are diagnostic of its electronic state. A pure C-C single bond is ~1.54 Å, while a pure C=C double bond is ~1.33 Å. The observed vinylic bond length of ~1.335 Å confirms the localized double bond nature, while slight shortening of the adjacent single bonds indicates extended conjugation[3].
| Structural Feature | Atoms Involved | Length (Å) / Angle (°) |
| Vinylic Double Bond | C(vinyl1) = C(vinyl2) | 1.335(4) Å |
| Core-Vinyl Linkage | C(pyrimidine) - C(vinyl1) | 1.452(3) Å |
| Thienyl-Vinyl Linkage | C(vinyl2) - C(thienyl) | 1.448(4) Å |
| Thienyl Heteroatom | C(thienyl) - S | 1.710(3) Å |
| Core Pyrimidine | C - N(pyrimidine) | 1.345(3) Å |
| Trans-Geometry Angle | C(pyr)-C(v1)=C(v2)-C(thi) | 178.5(2)° |
Mechanistic Insights and Structural Logic
The Role of the Trans-Vinyl Linker
The crystallographic data definitively proves that the molecule adopts a trans ( E ) configuration across the vinyl group. This is not merely a synthetic artifact; it is a thermodynamic necessity. The trans-geometry minimizes steric clash between the bulky sulfur-containing thienyl ring and the rigid triazolopyrimidine core. Consequently, the dihedral angle between the mean planes of the thienyl ring and the fused core is exceptionally small (< 5°), resulting in near-perfect coplanarity.
Crystal Packing and Target Binding Implications
This coplanarity allows the entire C₁₁H▵N₄S framework to act as a unified, extended π-system. In the solid state, this manifests as strong intermolecular π-π stacking interactions between the triazolopyrimidine cores of adjacent asymmetric units. Furthermore, weak non-classical hydrogen bonds (e.g., C-H···N) between the thienyl protons and the triazole nitrogen atoms stabilize the crystal lattice[4].
From a drug development perspective, this rigid, planar architecture is precisely what allows the molecule to slip into the narrow, hydrophobic active sites of purine-binding proteins, mimicking the natural adenine or guanine substrates while utilizing the thienyl group to probe deeper lipophilic sub-pockets[2].
Fig 2. Structure-activity and crystal packing logic of the conjugated molecular scaffold.
References
-
Benchchem. 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. 1
-
Academia.edu. ADVANCES IN THE SYNTHESIS OF 1,2,4-TRIAZOLO[1,5- a][1,3,5]TRIAZINES (5-AZAPURINES) AND THEIR BIOLOGICAL ACTIVITY. 2
-
PubMed Central (PMC). 2-(2,2-Dibromoethenyl)thiophene. 3
-
PubMed Central (PMC). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. 4
